Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride
Description
Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring a fused furopyrrole ring system with full saturation (hexahydro) and a carboxylic acid moiety stabilized as a hydrochloride salt. Its structure combines a tetrahydrofuran ring fused to a pyrrolidine ring, with the carboxylic acid group at position 5 . This compound is commercially available through global suppliers like RSA Corporation (USA), Dona Fine Chemicals (Poland), and Changzhou Union Chemicals (China), indicating its relevance in pharmaceutical and chemical research . The hydrochloride salt enhances solubility and stability, making it suitable for biological studies and synthetic intermediates .
Properties
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3.ClH/c9-7(10)5-3-6-4(8-5)1-2-11-6;/h4-6,8H,1-3H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWWPEFTTXFCCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1NC(C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137432-91-6 | |
| Record name | rac-(3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with a furan derivative, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the furan and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the furan or pyrrole rings.
Scientific Research Applications
Medicinal Chemistry
Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride has been investigated for its anti-inflammatory and analgesic properties. Preliminary studies suggest that it may interact with various biological targets, influencing pathways related to pain and inflammation. This makes it a candidate for further drug development research aimed at creating new therapeutic agents.
Research indicates that this compound exhibits notable biological activities, including:
- Anti-inflammatory effects : Potentially useful in treating inflammatory diseases.
- Analgesic properties : May serve as a pain relief agent.
These activities are attributed to the compound's structural features, which allow it to bind effectively to biological targets.
Synthetic Organic Chemistry
The compound serves as a versatile building block in the synthesis of more complex molecules. Its unique structure facilitates the development of new compounds with desired biological activities. Various synthetic methods have been explored to enhance the efficiency and scalability of producing this compound.
Material Science
In addition to its medicinal applications, this compound is being researched for potential applications in materials science. Its unique chemical properties may allow it to be used in the development of specialty chemicals and advanced materials.
Case Study 1: Anti-inflammatory Properties
A study investigating the anti-inflammatory effects of this compound demonstrated significant reductions in inflammation markers in vitro. The compound was shown to inhibit specific pathways involved in inflammatory responses, suggesting potential therapeutic applications in treating conditions like arthritis.
Case Study 2: Synthesis of Derivatives
Research focused on synthesizing derivatives of this compound revealed that modifications can enhance its pharmacological profile. For instance, introducing various functional groups at specific positions on the bicyclic structure led to compounds with improved bioactivity against certain pathogens.
Mechanism of Action
The mechanism of action of Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Structural Modifications and Implications
Ring Saturation vs. Unsaturation :
The hexahydro saturation in the target compound reduces ring strain and increases conformational flexibility compared to the unsaturated 4H-furo[3,2-b]pyrrole-5-carboxylic acid (SUN). This likely enhances metabolic stability and bioavailability, critical for in vivo applications .- Heteroatom Substitution (Oxygen vs. Sulfur): Replacing the furan oxygen with sulfur (as in 4H-thieno[3,2-b]pyrrole-5-carboxylic acid, TPC) increases lipophilicity and alters electronic properties. TPC exhibits potent D-amino acid oxidase (DAAO) inhibition, suggesting sulfur enhances target binding .
- Functional Group Variations: Hydrazide Derivatives: Furo[3,2-b]pyrrole-5-carboxhydrazides form stable metal complexes (Cu, Co, Ni), enabling antimicrobial applications. The hydrazide group facilitates chelation, unlike the carboxylic acid in the target compound . Ester/Acetyl Derivatives: Methyl ester and acetylated analogues (e.g., 3,4-diacetyl-2-methyl-thienopyrrole) show enhanced membrane permeability, correlating with stronger antimicrobial activity .
Biological Activity
Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 157.17 g/mol. The compound features a unique fused ring system that contributes to its chemical properties and potential interactions with biological targets .
1. Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid exhibits significant anti-inflammatory and analgesic properties. These effects are hypothesized to be mediated through modulation of inflammatory pathways, possibly involving cyclooxygenase (COX) inhibition or other related mechanisms .
2. Antitumor Activity
Research has shown that derivatives of furo[3,2-b]pyrrole compounds possess antitumor activity. A study demonstrated that related structures could inhibit tumor cell proliferation in various cancer cell lines, suggesting that hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid may exhibit similar effects .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Furan Ring : Achieved through cyclization reactions with appropriate precursors.
- Formation of the Pyrrole Ring : Utilizes amines and aldehydes or ketones under acidic or basic conditions.
- Ring Fusion : The furan and pyrrole rings are fused through condensation reactions.
- Carboxylic Acid Group Introduction : This is typically done through oxidation reactions.
- Hydrochloride Salt Formation : The final step involves treating the compound with hydrochloric acid .
Structure-Activity Relationship (SAR)
Understanding the SAR of hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid is crucial for optimizing its biological activity. The unique arrangement of functional groups in this bicyclic structure allows for potential interactions with various biological targets, influencing pathways related to inflammation and pain management .
Case Study 1: Analgesic Activity Evaluation
In a study assessing the analgesic properties of related compounds, researchers found that certain derivatives significantly reduced pain responses in animal models. These findings suggest that hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid may similarly affect nociceptive pathways .
Case Study 2: Antitumor Efficacy
Another investigation focused on the antitumor efficacy of furo[3,2-b]pyrrole derivatives against human cancer cell lines (e.g., A549 lung cancer cells). Results indicated a dose-dependent inhibition of cell growth, highlighting the potential for hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid as a therapeutic agent in oncology .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 4H-Furo[3,2-b]pyrrole-5-carboxylic acid | C8H9NO3 | Higher nitrogen content; different ring saturation |
| 2-Methylhexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid | C8H13NO3 | Methyl substitution at one of the ring positions |
| Hexahydroquinoline derivatives | C9H11N | Similar bicyclic structure but lacks the furan component |
The distinct structural features of hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid may confer unique biological activities compared to these structurally similar compounds .
Q & A
Q. What are the optimal synthetic routes for Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride, considering yield and purity?
Methodological Answer: The synthesis typically involves multi-step procedures, including cyclization and salt formation. For example, azidoacrylate intermediates can undergo thermolysis under controlled conditions (e.g., continuous flow systems at 120–150°C with catalysts like DMF and oxalyl chloride) to form the furopyrrole core. Subsequent hydrogenation and hydrochloric acid treatment yield the hydrochloride salt. Key factors include reaction time (2–4 hours), solvent selection (CH₂Cl₂ for stability), and stoichiometric control to minimize byproducts. Purity (>95%) is achieved via recrystallization or column chromatography .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer: A combination of techniques is required:
- NMR (¹H/¹³C): Assigns proton environments (e.g., furopyrrole ring protons at δ 3.5–4.5 ppm) and confirms stereochemistry .
- HRMS (High-Resolution Mass Spectrometry): Validates molecular weight (exact mass: ~227.046 g/mol) and fragmentation patterns .
- IR Spectroscopy: Identifies carboxylic acid (C=O stretch at ~1700 cm⁻¹) and hydrochloride salt (broad N-H stretch at ~2500 cm⁻¹) .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks in solid-state studies .
Advanced Research Questions
Q. How does stereochemistry at the hexahydrofuropyrrole ring influence biological activity?
Methodological Answer: The compound’s stereochemistry (e.g., 3aS,6aS configuration) significantly impacts receptor binding. For example, enantiomeric purity is critical in designing enzyme inhibitors (e.g., D-amino acid oxidase). Computational docking studies (using software like AutoDock) paired with chiral HPLC separation can correlate activity with specific stereoisomers. Contradictions in reported IC₅₀ values (e.g., ±10 μM variations) may arise from incomplete enantiomeric resolution in biological assays .
Q. What strategies resolve contradictions in reported stability data under physiological conditions?
Methodological Answer: Discrepancies in stability studies (e.g., pH-dependent hydrolysis rates) require controlled experimental replication:
- Buffer Systems: Test stability in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) at 37°C.
- Analytical Monitoring: Use LC-MS to track degradation products (e.g., ring-opened carboxylic acids).
- Temperature Control: Ensure consistent incubation conditions (±0.5°C). Contradictions often stem from impurities or variable salt dissociation kinetics, which can be mitigated via strict QC protocols .
Q. How can researchers address discrepancies in biological activity data across studies?
Methodological Answer: Contradictory activity data (e.g., antimicrobial vs. no activity) may arise from:
- Assay Variability: Standardize cell lines (e.g., Giardia duodenalis trophozoites) and incubation times .
- Compound Purity: Validate via orthogonal methods (HPLC + NMR) to exclude batch-to-batch variability.
- Solubility Effects: Use co-solvents (e.g., DMSO ≤1%) to ensure uniform dissolution. Meta-analyses of published IC₅₀ values with standardized normalization are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
